molecular formula C11H11F B15289149 1-Fluoro-4-(pent-1-yn-1-yl)benzene CAS No. 445424-02-2

1-Fluoro-4-(pent-1-yn-1-yl)benzene

Cat. No.: B15289149
CAS No.: 445424-02-2
M. Wt: 162.20 g/mol
InChI Key: PMDSAWFBRSSBBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene, 1-fluoro-4-(1-pentynyl)-: is an organic compound with the molecular formula C11H11F . It is a derivative of benzene, where a fluorine atom is attached to the benzene ring at the first position, and a pentynyl group is attached at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzene, 1-fluoro-4-(1-pentynyl)- typically involves electrophilic aromatic substitution reactions. One common method is the reaction of fluorobenzene with 1-pentyne in the presence of a suitable catalyst. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like palladium on carbon (Pd/C) under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Benzene, 1-fluoro-4-(1-pentynyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, benzene, 1-fluoro-4-(1-pentynyl)- is used as a building block for the synthesis of more complex organic molecules.

Biology: In biological research, this compound can be used as a probe to study the interactions of fluorinated aromatic compounds with biological macromolecules. Its fluorine atom can serve as a marker in various spectroscopic techniques .

Medicine: In medicinal chemistry, derivatives of benzene, 1-fluoro-4-(1-pentynyl)- are explored for their potential pharmacological activities. The presence of fluorine can enhance the metabolic stability and bioavailability of drug candidates .

Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the performance and durability of these materials .

Mechanism of Action

The mechanism of action of benzene, 1-fluoro-4-(1-pentynyl)- involves its interaction with various molecular targets. The fluorine atom can participate in hydrogen bonding and dipole-dipole interactions, while the alkyne group can engage in π-π stacking interactions with aromatic systems. These interactions can influence the compound’s reactivity and binding affinity to specific targets .

Comparison with Similar Compounds

Uniqueness: Benzene, 1-fluoro-4-(1-pentynyl)- is unique due to the presence of both a fluorine atom and a pentynyl group. This combination imparts distinct chemical properties, such as enhanced reactivity and the ability to participate in diverse chemical interactions. These features make it a valuable compound in various fields of research and industry .

Properties

CAS No.

445424-02-2

Molecular Formula

C11H11F

Molecular Weight

162.20 g/mol

IUPAC Name

1-fluoro-4-pent-1-ynylbenzene

InChI

InChI=1S/C11H11F/c1-2-3-4-5-10-6-8-11(12)9-7-10/h6-9H,2-3H2,1H3

InChI Key

PMDSAWFBRSSBBR-UHFFFAOYSA-N

Canonical SMILES

CCCC#CC1=CC=C(C=C1)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.